Cas no 145414-76-2 (6',7'-Dihydroxy Bergamottin)

6',7'-Dihydroxy Bergamottin is a bioactive furanocoumarin derivative primarily found in citrus fruits, particularly bergamot. It is known for its role as a potent inhibitor of cytochrome P450 enzymes, notably CYP3A4, which influences drug metabolism. This compound exhibits significant pharmacological potential due to its ability to modulate enzyme activity, making it valuable for studying drug-drug interactions. Additionally, its antioxidant and anti-inflammatory properties contribute to its relevance in biomedical research. 6',7'-Dihydroxy Bergamottin is characterized by high purity and stability, ensuring reliability in experimental applications. Its structural specificity and mechanistic effects underscore its utility in pharmacokinetic studies and therapeutic development.
6',7'-Dihydroxy Bergamottin structure
6',7'-Dihydroxy Bergamottin structure
Product Name:6',7'-Dihydroxy Bergamottin
CAS No:145414-76-2
MF:C21H24O6
MW:372.411666870117
CID:101657
PubChem ID:329827670
Update Time:2025-10-31

6',7'-Dihydroxy Bergamottin Chemical and Physical Properties

Names and Identifiers

    • 7H-Furo[3,2-g][1]benzopyran-7-one,4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-
    • 6',7'-Dihydroxy Bergamottin
    • 6,7-dihydroxy Bergamottin
    • 6?,7?-Dihydroxy Bergamottin
    • 6´,-7´-Dihydroxybergamottin
    • DHB
    • 6’,7’-Dihydroxy Bergamottin
    • 4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
    • 6,7-dihydroxybergaMottin(DHB)
    • 6',7'-DIHYDROXYBERGAMOTTIN
    • CHEBI:175789
    • 6 inverted exclamation mark pound not7 inverted exclamation mark -Dihydroxy Bergamottin
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-
    • 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl)oxy]-
    • 145414-76-2
    • 6??,-7??-Dihydroxybergamottin
    • 6',7'-Dihydroxy-Bergamottin
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]- (9CI); 4-[[(2E,6R)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (R)-17,18-Dihydroxybergamottin
    • (E)-4-((6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one
    • AKOS025294521
    • IXZUPBUEKFXTSD-MDWZMJQESA-N
    • NCGC00165947-01
    • 4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octenyl]oxy]-7H-fuoro[3,2-g][1]benzopyran-7-one
    • J-008100
    • 71339-34-9
    • HY-N8354
    • CS-0143518
    • CHEMBL513494
    • C22156
    • 6,7-dihydroxybergamottin
    • 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]uro[3,2-g]chromen-7-one
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-
    • DTXSID001045401
    • Q3599478
    • (+)-4-{[(2E,6R)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one
    • 6,7-DHB
    • 6a(2),7a(2)-Dihydroxybergamottin
    • AT44630
    • DA-49903
    • MDL: MFCD01310683
    • Inchi: 1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+
    • InChI Key: IXZUPBUEKFXTSD-MDWZMJQESA-N
    • SMILES: OC(C)(C)C(CC/C(/C)=C/COC1=C2C=CC(=O)OC2=CC2=C1C=CO2)O

Computed Properties

  • Exact Mass: 370.14200
  • Monoisotopic Mass: 372.15728848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 89.1Ų

Experimental Properties

  • Density: 1.260
  • Melting Point: 89 - 100°C
  • Boiling Point: 578.2°C at 760 mmHg
  • Flash Point: 303.5°C
  • Refractive Index: 1.6
  • Solubility: ethanol: soluble
  • PSA: 93.04000
  • LogP: 5.02190
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

6',7'-Dihydroxy Bergamottin Security Information

6',7'-Dihydroxy Bergamottin Pricemore >>

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6',7'-Dihydroxy Bergamottin Production Method

Additional information on 6',7'-Dihydroxy Bergamottin

Professional Introduction to Compound with CAS No. 145414-76-2 and Product Name: 6',7'-Dihydroxy Bergamottin

The compound with the CAS number 145414-76-2 is identified as 6',7'-Dihydroxy Bergamottin, a naturally occurring flavonoid derivative that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, primarily extracted from the peel of citrus fruits such as bergamot, exhibits a unique chemical structure that contributes to its diverse biological activities. The presence of hydroxyl groups at the 6' and 7' positions enhances its interaction with various biological targets, making it a subject of extensive study for potential therapeutic applications.

6',7'-Dihydroxy Bergamottin is known for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. Recent studies have highlighted its role in protecting cellular components from oxidative damage, thereby contributing to overall cellular health. The compound's flavonoid core structure allows it to interact with enzymes and receptors involved in metabolic pathways, further elucidating its multifaceted biological functions.

In the realm of drug development, 6',7'-Dihydroxy Bergamottin has been explored for its potential anti-inflammatory effects. Chronic inflammation is a hallmark of many chronic diseases, and compounds that can modulate inflammatory responses are highly sought after. Research indicates that this flavonoid can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By doing so, it may help in mitigating inflammatory conditions and reducing the associated tissue damage.

Another area where 6',7'-Dihydroxy Bergamottin has shown promise is in the context of metabolic disorders. Emerging evidence suggests that this compound can influence glucose metabolism by enhancing insulin sensitivity. This effect is particularly relevant in the management of type 2 diabetes, where improving insulin responsiveness is crucial for controlling blood sugar levels. The mechanism by which 6',7'-Dihydroxy Bergamottin exerts this effect involves the activation of certain signaling pathways that are involved in glucose uptake and utilization by cells.

The compound's interaction with cytochrome P450 enzymes has also been a subject of interest. These enzymes play a critical role in drug metabolism and are responsible for the biotransformation of many pharmaceuticals. Studies have shown that 6',7'-Dihydroxy Bergamottin can interact with specific isoforms of cytochrome P450, such as CYP3A4 and CYP1A2, influencing their activity. This interaction can have implications for drug-drug interactions, where co-administration with other medications might alter their metabolic clearance rates. Understanding these interactions is essential for optimizing therapeutic regimens and avoiding potential adverse effects.

Recent advancements in computational chemistry have enabled more detailed insights into the molecular interactions of 6',7'-Dihydroxy Bergamottin. Molecular docking studies have revealed its binding affinity to various biological targets, including receptors and enzymes relevant to neurological disorders. These studies provide a structural basis for understanding how the compound exerts its biological effects and open avenues for designing derivatives with enhanced efficacy and selectivity.

The pharmacokinetic profile of 6',7'-Dihydroxy Bergamottin is another critical aspect that has been thoroughly investigated. Its absorption, distribution, metabolism, and excretion (ADME) properties determine its bioavailability and therapeutic potential. Research indicates that this compound has moderate oral bioavailability due to factors such as rapid metabolism by gut flora and liver enzymes. However, modifications to its chemical structure can potentially enhance its stability and bioavailability, making it more suitable for clinical applications.

In conclusion, 6',7'-Dihydroxy Bergamottin (CAS No. 145414-76-2) is a versatile flavonoid derivative with significant potential in pharmaceutical applications. Its antioxidant, anti-inflammatory, and metabolic-regulating properties make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to uncover new aspects of its biological activities and mechanisms of action, paving the way for innovative treatments across various disease domains.

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